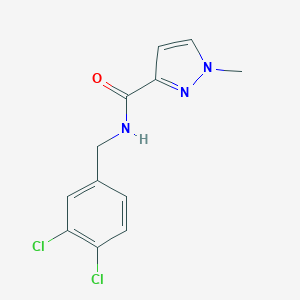
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a member of the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on multiple targets in cells. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. It also inhibits the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It also has antiviral activity against the hepatitis C virus. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent in various diseases. Its diverse biological activities make it a promising candidate for drug development. However, one limitation is its complex mechanism of action, which requires further investigation.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One direction is to study its potential as a therapeutic agent in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on specific targets in cells. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1H-pyrazole-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have antiviral activity against the hepatitis C virus by inhibiting viral replication.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C10H7FIN3O |
Poids moléculaire |
331.08 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H7FIN3O/c11-6-1-3-7(4-2-6)14-10(16)9-8(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16) |
Clé InChI |
BGCHQSMOBMHHBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)